Methyl ganoderate H
Overview
Description
Mechanism of Action
Methyl Ganoderate H, also known as “methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate”, is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum . This compound has been found to have a moderate inhibitory effect on nitric oxide (NO) production .
Target of Action
It’s known that ganoderma lucidum triterpenoids, including this compound, have a wide range of pharmacological activities and therapeutic effects on human ailments . They are known to have anti-tumor, liver protection, anti-inflammatory, immune regulation, anti-oxidation, anti-viral, anti-hyperglycemic, and anti-hyperlipidemic effects .
Mode of Action
This compound interacts with its targets primarily by inhibiting NO production . NO is a signaling molecule that plays a crucial role in many physiological and pathological processes. By inhibiting NO production, this compound can modulate these processes, potentially leading to its observed therapeutic effects .
Biochemical Pathways
This compound, like other ganoderic acids, is a product of the mevalonate pathway . This pathway is crucial for the production of many important biochemical compounds, including cholesterol, coenzyme Q, and dolichols. By modulating this pathway, this compound can affect a wide range of downstream effects .
Pharmacokinetics
It’s known that ganoderma lucidum triterpenoids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application
Result of Action
Given its inhibitory effect on no production, it’s likely that this compound can modulate a variety of cellular processes, potentially leading to its observed therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of ganoderic acids, including this compound, can be regulated by both environmental and genetic factors . Understanding these factors can help optimize the production and application of this compound.
Biochemical Analysis
Biochemical Properties
Methyl ganoderate H plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to various cellular responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the body’s immune function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating the downstream effects of these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its bioactivity over extended periods. Its degradation can lead to a reduction in its therapeutic effects. Long-term studies have also indicated that this compound can have sustained effects on cellular processes, such as reducing inflammation and inhibiting cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and enhancing immune function. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolism. The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. This compound can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects. Its localization and accumulation can influence its bioavailability and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Its subcellular localization is crucial for its therapeutic effects, as it determines the specific cellular processes it can modulate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl ganoderate H typically involves the extraction of triterpenoids from Ganoderma lucidum. The process begins with the cultivation of the mushroom, followed by drying and powdering. The powdered mushroom is then subjected to solvent extraction using organic solvents such as ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum under controlled conditions. The extraction process is optimized for maximum yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl ganoderate H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ganoderic acid derivatives, while reduction can yield various hydroxylated products .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of triterpenoids.
Biology: It has been shown to modulate immune responses and exhibit anti-inflammatory properties.
Medicine: Methyl ganoderate H has demonstrated anti-tumor activity in various cancer cell lines and is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of dietary supplements and functional foods due to its health-promoting properties
Comparison with Similar Compounds
Methyl ganoderate H is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:
Methyl ganoderate A acetonide: Known for its anti-acetylcholinesterase activity.
Ganoderic acid H: Exhibits strong anti-inflammatory and anti-tumor properties.
Lucidenic acid N: Known for its anti-butyrylcholinesterase activity
These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities, making this compound a distinct and valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16-,17?,20-,22+,23+,28-,31+,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYWXCIDKNDYTK-RRHNHSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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